molecular formula C24H21FN2O4S B12029961 Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 371130-05-1

Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12029961
CAS No.: 371130-05-1
M. Wt: 452.5 g/mol
InChI Key: QYLNDLZPCSIJEJ-UYRXBGFRSA-N
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Description

Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as fluorobenzylidene, methoxyphenyl, and ethyl carboxylate. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with 2-methoxyphenylacetic acid to form an intermediate, which is then cyclized with thiourea and ethyl acetoacetate under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolopyrimidines.

Scientific Research Applications

Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-phenylpyrrolo[3,2-d]pyrimidine: Similar core structure but different substituents.

    N-(2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamines: Similar functional groups but different core structure.

Uniqueness

Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological activity. The molecular formula is C24H21FN2O4SC_{24}H_{21}FN_2O_4S with a molecular weight of approximately 452.5 g/mol . The presence of the fluorine atom is particularly noteworthy as it can significantly influence the compound's biological behavior .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation Reaction : The reaction begins with the condensation of 2-fluorobenzaldehyde and 2-methoxyphenylacetic acid to form an intermediate.
  • Cyclization : This intermediate is cyclized with thiourea and ethyl acetoacetate under acidic conditions to yield the final product.

This method can be optimized using continuous flow reactors for industrial-scale production .

Anticancer Properties

Research indicates that compounds within the thiazolopyrimidine family exhibit potent anticancer activities. This compound has been shown to inhibit tumor cell proliferation effectively . The mechanism involves the disruption of specific molecular targets associated with cancer cell survival and replication.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

Inhibition studies reveal that this compound acts as an inhibitor of certain enzymes involved in critical metabolic pathways. For instance, it has been reported to inhibit protein kinase CK2, which is implicated in various cellular processes including cell proliferation and survival .

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes such as protein kinases, leading to reduced activity and subsequent effects on cell signaling pathways.
  • DNA Interaction : There is evidence suggesting that this compound can interact with DNA, potentially disrupting replication and transcription processes in cancer cells .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines .
    Cell LineIC50 (µM)Effect
    MCF-7 (Breast)15Induction of apoptosis
    HeLa (Cervical)20Cell cycle arrest
    A549 (Lung)18Inhibition of growth

Properties

CAS No.

371130-05-1

Molecular Formula

C24H21FN2O4S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-fluorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21FN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)16-10-6-8-12-18(16)30-3)22(28)19(32-24)13-15-9-5-7-11-17(15)25/h5-13,21H,4H2,1-3H3/b19-13-

InChI Key

QYLNDLZPCSIJEJ-UYRXBGFRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=CC=C4F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=CC=C4F)S2)C

Origin of Product

United States

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